N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3r,5r,7r)-adamantan-1-ylmethyl)-4-phenylpiperazine-1-carboxamide hydrochloride” is a complex organic compound. It seems to contain an adamantane structure, which is a type of diamondoid and a form of carbon^ . Adamantane structures are found in many pharmaceuticals due to their unique chemical stability and versatility^.
Molecular Structure Analysis
The molecular structure of this compound likely includes an adamantane core, a piperazine ring, and a phenyl group. The adamantane core is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations^ . The piperazine ring is a six-membered ring with two nitrogen atoms at opposite positions. The phenyl group is a cyclic group of six carbon atoms, often represented as C6H5.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Adamantane derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability^.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, adamantane itself is a colorless, crystalline solid with a characteristic camphor-like smell. It is relatively non-reactive due to the strain of the adamantane cage structure^ .
Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Adamantane derivatives have been investigated for their antimicrobial and antiproliferative activities. A study on adamantane-isothiourea hybrid derivatives, including N-((3r,5r,7r)-adamantan-1-ylmethyl)-4-phenylpiperazine-1-carboxamide hydrochloride, showed potent broad-spectrum antibacterial activity against pathogenic bacteria and yeast-like pathogenic fungus Candida albicans. Additionally, some compounds demonstrated significant dose-independent reduction of serum glucose levels in diabetic rats, indicating potential hypoglycemic activity (Al-Wahaibi et al., 2017).
Another research focused on the synthesis, antimicrobial, and anti-proliferative activities of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives. These compounds exhibited marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, underscoring their therapeutic potential (Al-Mutairi et al., 2019).
Reactivity Properties and Adsorption Behavior
The reactivity properties and adsorption behavior of adamantane derivatives have been studied using density functional theory (DFT) and molecular dynamics (MD) simulation. One such study investigated a triazole derivative, highlighting its potential for pharmaceutical applications due to stable noncovalent interactions with water molecules and significant stability at temperatures higher than those critical for the human body (Al-Ghulikah et al., 2021).
Antiviral and Anti-Influenza Activity
Adamantane-containing compounds have been synthesized and evaluated for their anti-influenza virus activity. A study utilizing microwave-assisted synthesis revealed that some derivatives acted as potent inhibitors of influenza A virus, demonstrating the role of adamantane derivatives as potential antiviral agents (Göktaş et al., 2012).
Cancer Research
Research into adamantyl-substituted molecules has revealed their ability to induce apoptosis in cancer cells and inhibit cancer cell growth and angiogenesis. These compounds interact with specific nuclear receptors and modulate repressor complexes, offering a novel approach to cancer treatment (Dawson et al., 2007).
Mechanism of Action
Target of Action
Adamantane derivatives are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Result of Action
Adamantane derivatives are known to have a wide range of biological activities .
Action Environment
The reactivity of adamantane derivatives is known to depend on their structure .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some adamantane derivatives have been shown to have anti-proliferative activity against various cancer cell lines
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical and catalytic transformations
Temporal Effects in Laboratory Settings
The temporal effects of N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride in laboratory settings are not yet fully known. Adamantane derivatives are known for their stability, which could potentially influence the long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Some adamantane derivatives have been shown to have dose-dependent effects in animal models of pain and inflammation .
Metabolic Pathways
Adamantane derivatives are known to be involved in various metabolic processes .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-phenylpiperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O.ClH/c26-21(25-8-6-24(7-9-25)20-4-2-1-3-5-20)23-16-22-13-17-10-18(14-22)12-19(11-17)15-22;/h1-5,17-19H,6-16H2,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSHKBFIBMGNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.